Cas no 2411270-27-2 (2-chloro-N-2-(1,3-thiazol-2-yl)butan-2-ylacetamide)

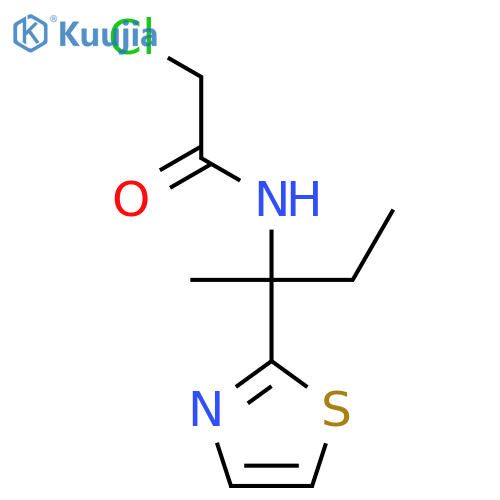

2411270-27-2 structure

商品名:2-chloro-N-2-(1,3-thiazol-2-yl)butan-2-ylacetamide

2-chloro-N-2-(1,3-thiazol-2-yl)butan-2-ylacetamide 化学的及び物理的性質

名前と識別子

-

- 2-chloro-N-2-(1,3-thiazol-2-yl)butan-2-ylacetamide

- Z1562143464

- EN300-26582011

- 2411270-27-2

- 2-Chloro-N-[2-(1,3-thiazol-2-yl)butan-2-yl]acetamide

-

- インチ: 1S/C9H13ClN2OS/c1-3-9(2,12-7(13)6-10)8-11-4-5-14-8/h4-5H,3,6H2,1-2H3,(H,12,13)

- InChIKey: KLJGLMOKGUURJK-UHFFFAOYSA-N

- ほほえんだ: ClCC(NC(C1=NC=CS1)(C)CC)=O

計算された属性

- せいみつぶんしりょう: 232.0437119g/mol

- どういたいしつりょう: 232.0437119g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 3

- 重原子数: 14

- 回転可能化学結合数: 4

- 複雑さ: 215

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 1.8

- トポロジー分子極性表面積: 70.2Ų

2-chloro-N-2-(1,3-thiazol-2-yl)butan-2-ylacetamide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-26582011-0.05g |

2-chloro-N-[2-(1,3-thiazol-2-yl)butan-2-yl]acetamide |

2411270-27-2 | 95.0% | 0.05g |

$246.0 | 2025-03-20 |

2-chloro-N-2-(1,3-thiazol-2-yl)butan-2-ylacetamide 関連文献

-

Zhanning Liu,Chenxi Liu,Qiang Li,Jun Chen,Xianran Xing Phys. Chem. Chem. Phys., 2017,19, 24436-24439

-

Xiufang Ma,Keju Sun,Yongjun Xu,Federico Calle-Vallejo Chem. Sci., 2020,11, 4119-4124

-

Ji Hoon Park,Hee Sung Lee,Junyeong Lee,Kimoon Lee,Gyubaek Lee,Kwan Hyuck Yoon,Myung M. Sung,Seongil Im Phys. Chem. Chem. Phys., 2012,14, 14202-14206

-

Li Song,Hongsheng Yang,Chunlong Dai,Yukun Xiao,Xinqun Zhang,Yuyang Han,Congcong Bai,Bing Lu,Qianwen Liu,Yang Zhao,Zhipan Zhang,Liangti Qu Energy Environ. Sci., 2021,14, 3075-3085

2411270-27-2 (2-chloro-N-2-(1,3-thiazol-2-yl)butan-2-ylacetamide) 関連製品

- 1428374-36-0(N-4-(trifluoromethoxy)phenyl-5H,6H,7H-pyrazolo3,2-b1,3oxazine-2-carboxamide)

- 389811-66-9({[2-Methyl-5-(morpholine-4-sulfonyl)phenyl]carbamoyl}methyl 2-chloropyridine-3-carboxylate)

- 2172457-51-9(3-3-ethoxy-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-N-methylbutanamido-2-methylpropanoic acid)

- 1499177-28-4(2-(2-amino-3-ethoxy-3-oxopropyl)sulfanylacetic acid)

- 21312-29-8(3-Iodo-4-methyl-5-nitro-benzoic acid)

- 151623-58-4(5,6-dihydronaphthalene-2-carboxylic acid)

- 2228533-93-3(4-amino-4-2-methoxy-3-(trifluoromethyl)phenylcyclohexan-1-ol)

- 1249683-43-9(1-(2-aminopropanoyl)piperidine-3-carboxylic acid)

- 2411299-57-3(N-[3-oxo-3-(4-phenylpiperazin-1-yl)propyl]-1-(prop-2-enoyl)piperidine-4-carboxamide)

- 1804809-68-4(4-(Fluoromethyl)-6-hydroxy-3-methoxy-2-(trifluoromethoxy)pyridine)

推奨される供給者

Jinan Hanyu Chemical Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Suzhou Senfeida Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

atkchemica

ゴールドメンバー

中国のサプライヤー

試薬

Wuhan brilliant Technology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hubei Changfu Chemical Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量